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11-Dehydroxymogroside III -

11-Dehydroxymogroside III

Catalog Number: EVT-14212453
CAS Number:
Molecular Formula: C48H82O18
Molecular Weight: 947.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

11-Dehydroxymogroside III is a natural compound derived from the monk fruit, scientifically known as Siraitia grosvenorii. This compound belongs to the class of cucurbitane-type glycosides and is recognized for its potential health benefits, particularly as a natural sweetener with low caloric content. The structural modifications of mogrosides, including the removal of hydroxyl groups, contribute to the unique properties of 11-dehydroxymogroside III.

Source and Classification

11-Dehydroxymogroside III is primarily extracted from monk fruit, which has been used in traditional Chinese medicine for centuries. The classification of this compound falls under:

  • Type: Cucurbitane-type glycoside
  • Source: Monk fruit (Siraitia grosvenorii)
  • Chemical Family: Terpenoids
Synthesis Analysis

Methods and Technical Details

The synthesis of 11-dehydroxymogroside III can be achieved through several methods:

  1. Extraction from Monk Fruit: The primary method involves extracting mogrosides from the fruit using solvents such as ethanol or butanol. Advanced techniques like supercritical carbon dioxide extraction can enhance yield and purity.
  2. Chemical Modification: Following extraction, chemical modifications can be performed to convert mogrosides into 11-dehydroxymogroside III. This often involves enzymatic reactions or specific chemical reagents that facilitate the removal of hydroxyl groups.

The complexity of mogroside structures necessitates careful purification and synthesis strategies to obtain 11-dehydroxymogroside III in significant quantities .

Molecular Structure Analysis

Structure and Data

The molecular formula for 11-dehydroxymogroside III is C36H60O9C_{36}H_{60}O_9, with a molecular weight of approximately 636.9g/mol636.9\,g/mol. The IUPAC name for this compound is:

(3S,8S,9R,10R,13R,14S,17R)3hydroxy17[(2R,5R)6hydroxy6methyl5[(2S,3R,4S,5S,6R)3,4,5trihydroxy6(hydroxymethyl)oxan2yl]oxyheptan2yl]4,4,9,13,14pentamethyl1,2,3,7,8,10,12,15,16,17decahydrocyclopenta[a]phenanthren11one(3S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

The InChI key for this compound is FEFDBUMZKFXMGF-AFMKTRLNSA-N. This detailed structural information is critical for understanding its reactivity and interactions in biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

11-Dehydroxymogroside III participates in various chemical reactions:

  • Oxidation and Reduction: These reactions involve converting hydroxyl groups into carbonyls or vice versa.
  • Glycosylation: This reaction adds sugar moieties to the core structure of the molecule.

Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Enzymatic glycosylation often employs uridine diphosphate-dependent glycosyltransferases to facilitate these transformations .

Mechanism of Action

Process and Data

The mechanism of action for 11-dehydroxymogroside III primarily revolves around its interaction with sweet taste receptors. It binds to the T1R2/T1R3 receptor complex on taste cells in the oral cavity. This binding triggers a cascade of intracellular signaling pathways that result in the perception of sweetness without contributing significant calories. Additionally, studies suggest potential antioxidant properties that may contribute to its health benefits .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 11-dehydroxymogroside III include:

  • Appearance: Typically a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical properties include:

  • Stability: Generally stable under normal conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting points vary based on purity but are typically within a defined range due to its crystalline nature.

These properties are essential for determining its suitability in various applications .

Applications

Scientific Uses

11-Dehydroxymogroside III has several applications:

  • Natural Sweetener: Used as a low-calorie sugar substitute in food products.
  • Pharmaceuticals: Investigated for potential health benefits including anti-inflammatory and antioxidant effects.
  • Cosmetics: Explored for inclusion in skincare products due to its beneficial properties.

Research continues into its broader applications within food science and pharmacology as interest grows in natural alternatives to synthetic compounds .

Biosynthetic Pathways and Precursor Relationships

Role in Mogroside Metabolic Cascades Within Siraitia grosvenorii

11-Dehydroxymogroside III is a specialized triterpenoid glycoside within the cucurbitane-type biosynthetic network of Siraitia grosvenorii. It functions as an oxidative intermediary between mogroside III and downstream sweet mogrosides. The compound arises from the enzymatic dehydrogenation of the C-11 hydroxyl group in mogroside III, forming a ketone moiety. This structural modification positions it as a direct precursor for 11-oxomogroside III and subsequently influences the formation of higher glycosylated mogrosides (IV, V, VI) through glycosyltransferase activity [1] [7]. Its presence signifies a metabolic branch point where pathways diverge toward either bitter-tasting 11-oxo derivatives (e.g., 11-oxomogroside III) or sweet mogrosides like mogroside V, governed by the redox state and enzymatic milieu of the fruit tissue [1] [8].

Table 1: Key Precursors and Derivatives of 11-Dehydroxymogroside III in Mogroside Biosynthesis

Compound NameStructural FeatureBiosynthetic Relationship to 11-Dehydroxymogroside IIIFlavor Property
Mogroside III3,11,25-trihydroxycucurbit-5-en-24-one; 3 glucose unitsDirect precursor via C-11 dehydrogenationWeakly sweet
11-Dehydroxymogroside III3,25-dihydroxy-11-oxocucurbit-5-en-24-one; 3 glucose unitsCore intermediateBitter
11-Oxomogroside IIIFurther oxidized derivativesDownstream productBitter
Mogroside IVE3,11,25-trihydroxycucurbit-5-en-24-one; 4 glucose unitsParallel glycosylation product from mogroside IIISweet
Mogroside V3,11,25-trihydroxycucurbit-5-en-24-one; 5 glucose unitsProduct of glycosylation independent of C-11 modificationIntensely sweet

Enzymatic Regulation of Dehydroxylation at C-11 Position

The dehydrogenation at C-11 forming 11-dehydroxymogroside III is catalyzed by cytochrome P450 monooxygenases (CYPs), specifically isoforms within the CYP87D subfamily. These membrane-bound enzymes utilize molecular oxygen and NADPH-dependent cytochrome P450 reductases (CPRs) for catalysis. Research indicates that CYP87D18 exhibits substrate specificity toward mogroside III, dehydrogenating its 11β-hydroxyl group to yield the 11-keto derivative (11-dehydroxymogroside III) [3] [7]. The reaction efficiency is critically dependent on:

  • CPR Isoform Pairing: Kinetic studies in engineered yeast demonstrate that co-expression with Arabidopsis thaliana CPR (AtCPR1) significantly enhances electron transfer to CYP87D18 compared to endogenous yeast reductases, boosting dehydrogenation flux [3].
  • Redox Cofactor Availability: NADPH/NADP⁺ ratios modulate CYP activity. Metabolic engineering increasing NADPH pools (e.g., via pentose phosphate pathway upregulation) elevates 11-dehydroxymogroside III yields [3].
  • Transcriptional Control: Gene expression profiling reveals CYP87D18 upregulation coincides with peak 11-dehydroxymogroside III accumulation during mid-fruit development (~50-70 days after pollination, DAP), implicating developmental regulators in its control [6] [7].

Table 2: Enzymatic and Regulatory Factors Influencing C-11 Dehydroxylation

FactorImpact on DehydroxylationEvidence Source
CYP87D18 ExpressionDirect correlation with 11-dehydroxymogroside III formationHeterologous expression in yeast; transcriptomics [3] [7]
AtCPR1 Co-expression~3.5-fold increase in dehydrogenation rateMetabolic flux analysis in engineered yeast [3]
NADPH AvailabilityRate-limiting; augmentation enhances pathway fluxCRISPRi modulation of cofactor synthesis genes [3]
Substrate Competition (Mog III)High mogroside III pools favor dehydrogenationMetabolic profiling during fruit development [6] [8]

Temporal Dynamics of 11-Dehydroxy Derivatives During Fruit Ontogeny

The accumulation of 11-dehydroxymogroside III is developmentally programmed and exhibits a distinct temporal pattern during S. grosvenorii fruit maturation:

  • Early Stage (0-30 DAP): Mogrosides IIE and III dominate. Precursors like cucurbitadienol and mogrol are abundant, but 11-dehydroxymogroside III is undetectable or present in trace amounts. This phase is characterized by initial glycosylation steps [6] [8].
  • Mid Stage (30-70 DAP): This period marks the peak accumulation of 11-dehydroxymogroside III (reaching ~0.15-0.25% dry weight). Its rise correlates with maximal CYP87D18 expression and mogroside III availability. Concomitantly, 11-oxomogroside III levels increase, reflecting active C-11 oxidation. Notably, this stage sees the onset of mogroside IV and V biosynthesis via alternative glycosylation pathways [6] [7] [8].
  • Late Stage (70-90+ DAP): Concentrations of 11-dehydroxymogroside III and its immediate precursor mogroside III decline sharply (>70% reduction). Metabolic flux shifts dramatically toward glycosylation, leading to the massive accumulation of mogroside V (0.8-1.3% dry weight), siamenoside I, and mogroside VI. The bitter 11-oxo derivatives like 11-oxomogroside III persist but become minor components relative to the intensely sweet mogrosides [1] [6] [8].

This dynamic profile underscores 11-dehydroxymogroside III's role as a transient metabolic intermediate. Its temporal window represents a critical juncture where redox and glycosylation enzymes compete to shunt mogroside III toward either bitter keto-derivatives or sweet, highly glycosylated end products. The predominance of glycosylation in later stages ensures the characteristic sweetness of ripe monk fruit [7] [8].

Table 3: Temporal Dynamics of Key Mogrosides During S. grosvenorii Fruit Development

Days After Pollination (DAP)Dominant Mogrosides (>50% total pool)11-Dehydroxymogroside III Concentration TrendMajor Metabolic Activity
0-30Mog IIE, Mog IIIUndetectable / TraceInitial glycosylation; backbone hydroxylation
30-70Mog III, 11-Dehydroxymogroside III, Mog IVPeak (0.15-0.25% DW)C-11 oxidation; onset of Mog IV/V synthesis
70-90+Mog V, Siamenoside I, Mog VILow (<0.05% DW)Intensive glycosylation; accumulation of sweet mogrosides

Properties

Product Name

11-Dehydroxymogroside III

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-2-methyl-6-[(3S,8R,9R,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol

Molecular Formula

C48H82O18

Molecular Weight

947.2 g/mol

InChI

InChI=1S/C48H82O18/c1-22(9-13-31(45(4,5)60)66-43-40(59)37(56)34(53)28(64-43)21-61-41-38(57)35(54)32(51)26(19-49)62-41)23-15-16-48(8)29-12-10-24-25(46(29,6)17-18-47(23,48)7)11-14-30(44(24,2)3)65-42-39(58)36(55)33(52)27(20-50)63-42/h10,22-23,25-43,49-60H,9,11-21H2,1-8H3/t22-,23-,25?,26-,27-,28-,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1

InChI Key

ACQZDPFYFKJNJQ-FHBMBTFDSA-N

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CCC5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC=C6C5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C

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